N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a complex molecule that appears to be related to a family of acetamide derivatives. These derivatives have been studied for their potential biological activities, including antioxidant, antibacterial, and enzyme inhibition properties. The structure of the compound suggests it may interact with biological systems through various mechanisms, potentially involving the urease enzyme or other cellular targets.
Synthesis Analysis
The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been achieved through C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . This approach could potentially be adapted for the synthesis of the compound , considering the similarities in the core structure of the molecules.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the presence of a thiazole ring and its substitution pattern significantly influence the binding to the non-metallic active site of the urease enzyme, as demonstrated by molecular docking studies . The fluorophenyl group in the compound of interest could similarly affect its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The thiazole ring, for example, is known to be involved in the inhibition of Src kinase, which is a critical enzyme in cancer cell proliferation . The specific reactions and interactions of the compound would need to be studied to understand its chemical behavior fully.
Physical and Chemical Properties Analysis
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S2/c20-11-1-3-12(4-2-11)22-17(27)23-18-24-25-19(31-18)30-10-16(26)21-13-5-6-14-15(9-13)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,21,26)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGLZDGNHBKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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